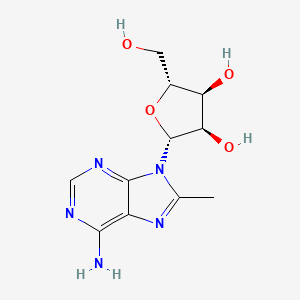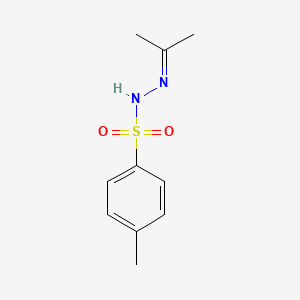
p-Toluenesulfonic acid, isopropylidenehydrazide
Overview
Description
p-Toluenesulfonic acid, isopropylidenehydrazide: is an organic compound that belongs to the class of sulfonic acid derivatives. It is characterized by the presence of a toluenesulfonic acid group attached to an isopropylidenehydrazide moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
P-toluenesulfonic acid, a related compound, has been found to interact with enzymes such as lysozyme c and pro-cathepsin h .
Mode of Action
It’s known that p-toluenesulfonic acid, a strong acid, helps activate different organic functional groups . This activation could potentially facilitate various chemical reactions, including those involving Acetone p-tosylhydrazone.
Biochemical Pathways
N-tosylhydrazones, a class of compounds to which acetone p-tosylhydrazone belongs, have been used in olefination reactions . This suggests that Acetone p-tosylhydrazone might play a role in the synthesis of alkenes, which are key components of various biochemical pathways.
Pharmacokinetics
P-toluenesulfonic acid, a related compound, is known to be soluble in water, alcohols, and other polar organic solvents , which could potentially influence the bioavailability of Acetone p-tosylhydrazone.
Result of Action
Some n-tosylhydrazone derivatives have shown potential against human triple-negative breast cancer , suggesting that Acetone p-tosylhydrazone might have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Acetone p-tosylhydrazone are largely defined by its interactions with other biomolecules. It is known to participate in various biochemical reactions, particularly in the pharmaceutical industry
Cellular Effects
It is known that similar compounds can have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of p-Toluenesulfonic acid, isopropylidenehydrazide typically begins with p-Toluenesulfonyl chloride and isopropylidenehydrazine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as pyridine, which acts as both a solvent and a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Toluenesulfonic acid, isopropylidenehydrazide can undergo oxidation reactions to form corresponding sulfonic acid derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: p-Toluenesulfonic acid, isopropylidenehydrazide is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of hydrazine-based drugs.
Biochemical Studies: It is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins.
Dye Manufacturing: It is employed in the synthesis of dyes and pigments.
Comparison with Similar Compounds
p-Toluenesulfonic acid: A closely related compound with similar reactivity but lacking the isopropylidenehydrazide moiety.
Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring instead of a toluene ring.
Methanesulfonic acid: A simpler sulfonic acid derivative with a methane group.
Uniqueness:
Reactivity: p-Toluenesulfonic acid, isopropylidenehydrazide is unique due to its enhanced reactivity, making it a versatile intermediate in organic synthesis.
Applications: Its specific structure allows for unique applications in drug development and biochemical studies, distinguishing it from other sulfonic acid derivatives.
Properties
IUPAC Name |
4-methyl-N-(propan-2-ylideneamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-8(2)11-12-15(13,14)10-6-4-9(3)5-7-10/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXJLURHJAVZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295347 | |
| Record name | Acetone p-tosylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3900-79-6 | |
| Record name | Acetone p-tosylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetone p-tosylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetone p-tosylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1596243.png)

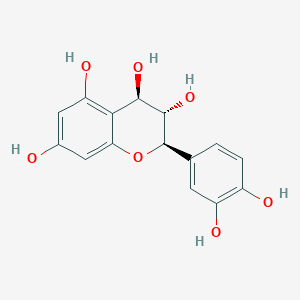

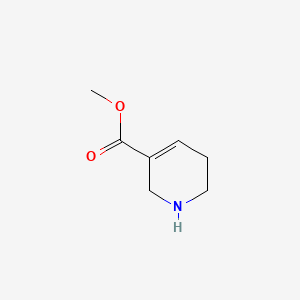
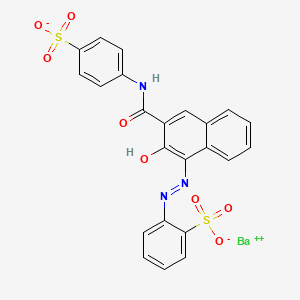
![(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1596255.png)


![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)
